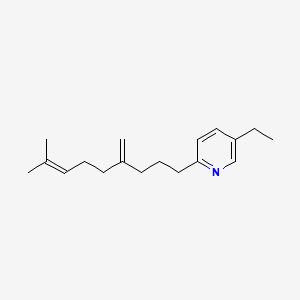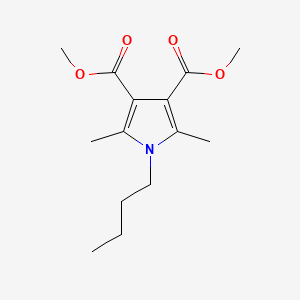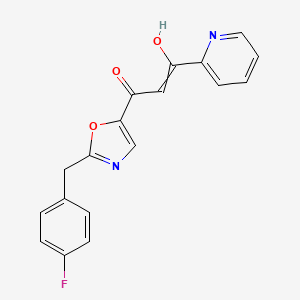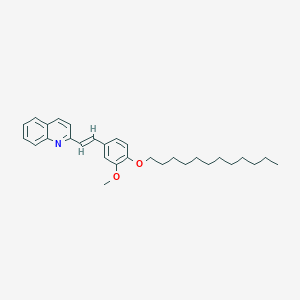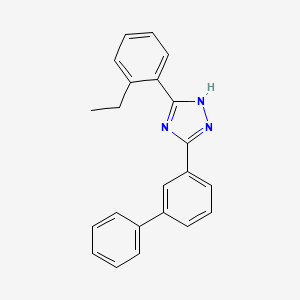
1H-1,2,4-Triazole, 3-(1,1'-biphenyl)-3-yl-5-(2-ethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole, 3-(1,1’-biphenyl)-3-yl-5-(2-ethylphenyl)- is a compound belonging to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1H-1,2,4-Triazole, 3-(1,1’-biphenyl)-3-yl-5-(2-ethylphenyl)- typically involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as sulfuric acid or phosphoric acid. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1H-1,2,4-Triazole, 3-(1,1’-biphenyl)-3-yl-5-(2-ethylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted triazoles.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-1,2,4-Triazole, 3-(1,1’-biphenyl)-3-yl-5-(2-ethylphenyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, such as antimicrobial, antifungal, and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including the development of new drugs.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 3-(1,1’-biphenyl)-3-yl-5-(2-ethylphenyl)- involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, inhibiting their activity or modulating their function. The biphenyl and ethylphenyl groups contribute to the compound’s binding affinity and specificity, enhancing its biological effects.
Comparison with Similar Compounds
1H-1,2,4-Triazole, 3-(1,1’-biphenyl)-3-yl-5-(2-ethylphenyl)- can be compared with other similar compounds, such as:
3-(1,1’-Biphenyl)-4-yl-5-(2-ethylphenyl)-1H-1,2,4-triazole: This compound has a similar structure but different substitution patterns, leading to variations in its chemical and biological properties.
3-(1,1’-Biphenyl)-4-yl-5-(2-methylphenyl)-1H-1,2,4-triazole: The presence of a methyl group instead of an ethyl group can affect the compound’s reactivity and biological activity.
The uniqueness of 1H-1,2,4-Triazole, 3-(1,1’-biphenyl)-3-yl-5-(2-ethylphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
85681-51-2 |
|---|---|
Molecular Formula |
C22H19N3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
5-(2-ethylphenyl)-3-(3-phenylphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C22H19N3/c1-2-16-9-6-7-14-20(16)22-23-21(24-25-22)19-13-8-12-18(15-19)17-10-4-3-5-11-17/h3-15H,2H2,1H3,(H,23,24,25) |
InChI Key |
NSHDRONKHDPUMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C2=NC(=NN2)C3=CC=CC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


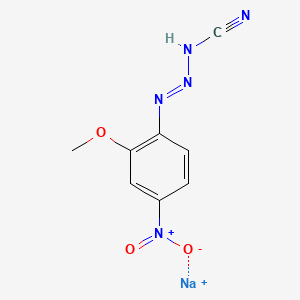

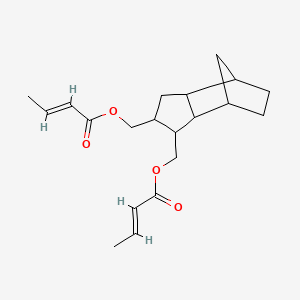
![ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate;phosphoric acid](/img/structure/B12670345.png)

![1-Bromo-4-(4-bromophenyl)benzene;4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol](/img/structure/B12670355.png)
![1-(3,4-Dichlorophenyl)-3-[2-(dimethylamino)phenyl]urea](/img/structure/B12670358.png)

